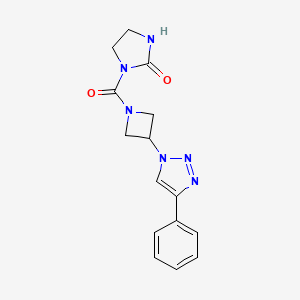

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a triazole ring, an azetidine ring, and an imidazolidinone moiety

Properties

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c22-14-16-6-7-20(14)15(23)19-8-12(9-19)21-10-13(17-18-21)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZWVFHKXHZRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one typically involves a multi-step process. This is followed by the formation of the azetidine ring and the imidazolidinone moiety through various organic reactions involving reagents such as azides, alkynes, and carbonyl compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and azetidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The compound may inhibit enzymes or disrupt protein-protein interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

Azetidine Derivatives: Compounds with the azetidine ring are known for their antimicrobial properties.

Imidazolidinone Derivatives: These compounds are studied for their potential in medicinal chemistry.

Uniqueness

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of its three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazolidinone core, a triazole ring, and an azetidine moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have been shown to inhibit various bacterial strains and fungi. The specific compound has been assessed for its activity against bacterial and fungal pathogens, showing promising results in preliminary assays.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cell lines has been explored. A study indicated that the imidazolidinone scaffold can interact with cellular targets involved in cancer progression. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

Research has focused on the inhibition of carbonic anhydrase (CA) isoforms by this compound. Compounds similar to this compound have shown Ki values ranging from 50.8 nM to 966.8 nM against various CA isoforms, indicating a potential role in treating conditions like glaucoma and edema .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of triazole derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical practice.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with concentrations as low as 10 µM.

Data Tables

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The interaction with carbonic anhydrase isoforms suggests potential therapeutic applications in conditions requiring enzyme modulation.

- Apoptosis Induction : The ability to induce apoptosis highlights its potential as an anticancer agent.

- Antimicrobial Action : The triazole moiety contributes to the disruption of microbial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one?

- Methodology : Multi-step synthesis involving azetidine core functionalization and triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Azetidine activation : Use of carbonylating agents (e.g., phosgene derivatives) for imidazolidin-2-one formation.

- Triazole introduction : Reaction of azide intermediates with terminal alkynes under Cu(I) catalysis .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) for isolating intermediates and final product .

Q. How can structural characterization be rigorously validated for this compound?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using - and -NMR to confirm azetidine, triazole, and carbonyl connectivity .

- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the azetidine-triazole junction (e.g., compare with analogous structures in ) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular formula and detect synthetic byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase or protease active sites, focusing on the triazole’s hydrogen-bonding potential and azetidine’s conformational flexibility .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

- Pharmacophore mapping : Highlight critical features (e.g., triazole’s aromaticity, carbonyl’s electrophilicity) for structure-activity relationship (SAR) optimization .

Q. What experimental designs address discrepancies in reported cytotoxicity data across cell lines?

- Methodology :

- Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) with controls for solvent interference (e.g., DMSO < 0.1% v/v) .

- Replicate validation : Perform triplicate assays across multiple cell lines (e.g., HeLa, MCF-7) with statistical analysis (ANOVA, p < 0.05) to confirm reproducibility .

- Mechanistic studies : Combine cytotoxicity assays with flow cytometry (apoptosis/necrosis markers) and Western blotting (e.g., caspase-3 activation) to resolve mode-of-action contradictions .

Q. How can environmental stability and degradation pathways be systematically evaluated?

- Methodology :

- Hydrolytic stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC-MS .

- Photolytic studies : Expose to UV-Vis light (λ = 254–365 nm) in quartz cuvettes, analyzing photoproducts with GC-MS .

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Approach :

- Solubility profiling : Use shake-flask method with HPLC quantification in solvents (e.g., water, DMSO, chloroform) under controlled temperature (25°C ± 0.5) .

- LogP determination : Compare experimental (HPLC retention time) vs. computational (ChemAxon) values to validate hydrophobicity trends .

- Co-solvent studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .

Q. What strategies resolve inconsistencies in enzymatic inhibition potency?

- Approach :

- Enzyme source standardization : Use recombinant enzymes (e.g., human carbonic anhydrase II) to eliminate species-specific variability .

- IC normalization : Adjust for enzyme activity differences using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Allosteric site probing : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.